4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C₁₄H₁₁NO. It features a biphenyl structure with a methoxy group and a carbonitrile functional group at the para position. This compound is characterized by its white solid form and has been studied for its potential applications in various fields, including pharmaceuticals and materials science. Its melting point is reported to be around 100-101 °C .
Research indicates that 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile exhibits biological activity that may include:
Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile can be achieved through various methods, including:
These synthetic routes often involve careful control of reaction conditions to optimize yield and purity .
The applications of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile span several domains:
Interaction studies involving 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile have focused on its pharmacokinetic properties and interactions with biological targets. Key findings include:
Several compounds share structural similarities with 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Methoxybiphenyl | Methoxy group on biphenyl | Simpler structure; lacks carbonitrile functionality |
| 4-Nitro-[1,1'-biphenyl]-4-carbonitrile | Nitro group instead of methoxy | Different electronic properties due to nitro group |
| 4-Methoxyphenylacetonitrile | Acetonitrile instead of biphenyl | Different reactivity profile due to acetonitrile |
| 4-Aminobenzonitrile | Amino group instead of methoxy | Exhibits different biological activities |
The presence of the methoxy and carbonitrile groups in 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile contributes to its distinct reactivity and biological profile compared to these similar compounds .
Biphenyl derivatives have been integral to organic chemistry since their first synthesis in the 1860s, with early methods involving coal tar distillation and oxidative dehydrogenation of benzene. The 20th century saw advancements in coupling reactions such as the Ullmann and Suzuki-Miyaura methods, enabling precise functionalization of biphenyl scaffolds. These developments laid the foundation for synthesizing complex derivatives, including 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile, which incorporates polar cyano and methoxy substituents to modulate electronic and steric properties.
This compound serves as a critical intermediate in liquid crystal technology and optoelectronic materials. Its nematic phase behavior, studied in 1OCB (4-methoxy-4'-cyanobiphenyl), demonstrates high dielectric anisotropy, essential for liquid crystal displays. Structurally, the cyano group enhances dipole-dipole interactions, while the methoxy group stabilizes molecular packing in crystalline phases.
The molecule consists of a biphenyl core with a cyano group at the para position of one phenyl ring and a methoxy group at the para position of the other. This configuration induces axial chirality, critical for applications in asymmetric catalysis and chiral recognition. The dihedral angle between the phenyl rings (~38–40°) balances steric hindrance and π-conjugation, influencing solid-state packing and electronic properties.
The biphenyl core adopts a twisted conformation to minimize steric repulsion between substituents. Single-crystal X-ray diffraction studies reveal a dihedral angle of 38.14° between the phenyl rings in analogous compounds, with the cyano and methoxy groups positioned anti-periplanar for optimal dipole alignment. This geometry enables π-π stacking interactions in the crystalline state, as observed in Hirshfeld surface analyses.
| Structural Parameters | Values |
|---|---|
| Molecular formula | C₁₄H₁₁NO |
| Molecular weight | 209.24 g/mol |
| Dihedral angle (phenyl rings) | 38.14° (analogous compounds) |
| Crystal system | Monoclinic (P2₁/c) |
The cyano group introduces strong electron-withdrawing effects, polarizing the biphenyl core. This polarity is critical for dielectric applications, as demonstrated in 1OCB’s nematic phase stability up to 35°C. Differential scanning calorimetry (DSC) data for similar compounds show phase transitions at ~74–75°C, indicating thermotropic behavior suitable for liquid crystal devices.
| Property | Value |
|---|---|
| Melting point | 101.5–102.5°C |
| Boiling point (predicted) | 368.8°C |
| Dielectric anisotropy (Δε) | High (nematic phase) |
The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:
| Step | Reagents/Conditions |
|---|---|
| Cross-coupling precursor formation | 4-Bromobenzonitrile, Pd catalyst, base |
| Boronic acid preparation | 4-Methoxyphenylboronic acid, THF |
The compound’s liquid crystalline behavior is leveraged in: